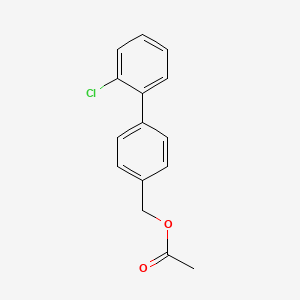![molecular formula C11H15BrO3 B14332600 [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol CAS No. 110316-11-5](/img/structure/B14332600.png)
[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol: is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol typically involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane by hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar solvents.
Major Products:
Oxidation: Formation of 4-(3-bromopropoxy)-3-methoxybenzaldehyde or 4-(3-bromopropoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(3-propoxy)-3-methoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- 4-(3-Chloropropoxy)-3-methoxyphenylmethanol
- 4-(3-Iodopropoxy)-3-methoxyphenylmethanol
- 4-(3-Fluoropropoxy)-3-methoxyphenylmethanol
Comparison:
- Uniqueness: The presence of the bromine atom in [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry.
- Reactivity: The bromine derivative is more reactive than the chlorine and fluorine derivatives but less reactive than the iodine derivative in nucleophilic substitution reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
110316-11-5 |
|---|---|
Molekularformel |
C11H15BrO3 |
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
[4-(3-bromopropoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C11H15BrO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7,13H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
NJQQEAJCDYVZMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CO)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



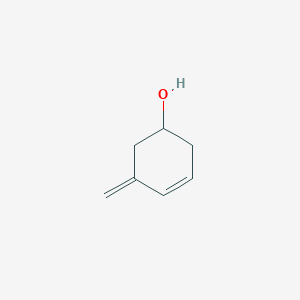
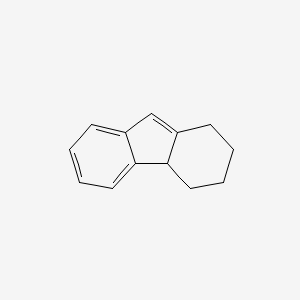
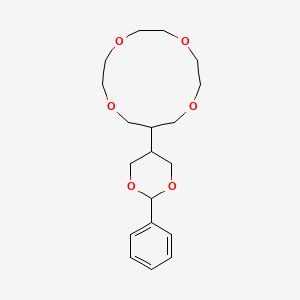
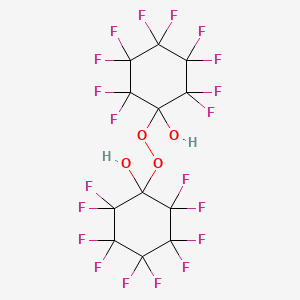
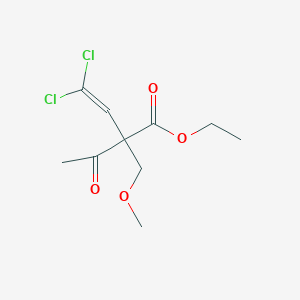
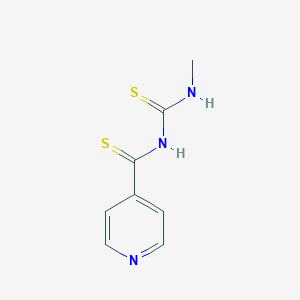


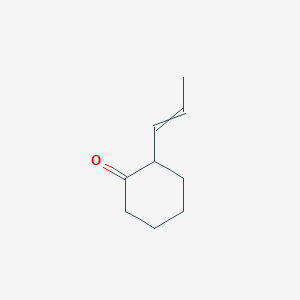
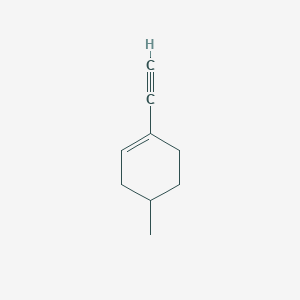
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)

